4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether 4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether
Brand Name: Vulcanchem
CAS No.: 303059-75-8
VCID: VC16080944
InChI: InChI=1S/C23H24Cl2N2O2/c1-28-17-9-7-14(8-10-17)20-13-21-18-11-16(24)12-19(25)22(18)29-23(27(21)26-20)15-5-3-2-4-6-15/h7-12,15,21,23H,2-6,13H2,1H3
SMILES:
Molecular Formula: C23H24Cl2N2O2
Molecular Weight: 431.4 g/mol

4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether

CAS No.: 303059-75-8

Cat. No.: VC16080944

Molecular Formula: C23H24Cl2N2O2

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether - 303059-75-8

Specification

CAS No. 303059-75-8
Molecular Formula C23H24Cl2N2O2
Molecular Weight 431.4 g/mol
IUPAC Name 7,9-dichloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C23H24Cl2N2O2/c1-28-17-9-7-14(8-10-17)20-13-21-18-11-16(24)12-19(25)22(18)29-23(27(21)26-20)15-5-3-2-4-6-15/h7-12,15,21,23H,2-6,13H2,1H3
Standard InChI Key UHFYHZVFSDUZRR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5CCCCC5

Introduction

The compound 4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c] benzoxazin-2-yl)phenyl methyl ether is a complex organic molecule with a molecular weight of approximately 431.4 g/mol . It belongs to the class of pyrazolo[1,5-c] benzoxazines, which are known for their diverse pharmacological activities. This compound is particularly interesting due to its structural features, including the presence of dichloro and cyclohexyl groups, which can influence its biological and chemical properties.

Synthesis and Preparation

While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including condensation and cyclization processes. For example, the synthesis of related benzoxazine derivatives typically involves the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic ring system.

Biological and Pharmacological Activities

Although specific biological activities of 4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c] benzoxazin-2-yl)phenyl methyl ether are not reported, compounds within the pyrazolo[1,5-c] benzoxazine class have been explored for various pharmacological applications. These include potential anti-inflammatory, antibacterial, and anticancer activities, depending on the specific substituents and structural modifications .

Analytical Techniques for Characterization

Characterization of this compound would typically involve spectroscopic techniques such as:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR to determine the structure and confirm the presence of specific nuclei.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator